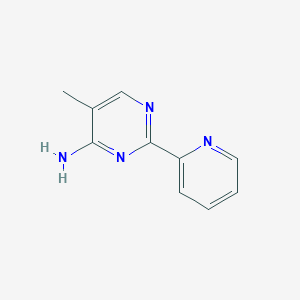

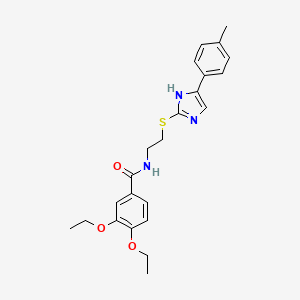

5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine is a compound with the CAS Number: 1702169-08-1 . It belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .

Synthesis Analysis

The synthesis of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine and its derivatives has been a topic of interest in medicinal chemistry . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine is represented by the Inchi Code: 1S/C10H10N4/c1-7-6-13-10(14-9(7)11)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14) .Chemical Reactions Analysis

Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . They act as mitochondrial complex I electron transport inhibitors (MET I) .Physical And Chemical Properties Analysis

5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine has a molecular weight of 186.22 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

This compound has been used in the design of structures in medicinal chemistry due to its wide range of pharmacological activities . Specifically, it has been employed in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their anti-fibrosis activity . These derivatives have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q), have shown the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Inhibition of Collagen Expression

The aforementioned compounds 12m and 12q have also been found to effectively inhibit the expression of collagen . This suggests potential applications in the treatment of diseases characterized by excessive collagen deposition, such as fibrotic diseases.

Reduction of Hydroxyproline Content

Compounds 12m and 12q have been shown to reduce the content of hydroxyproline in cell culture medium in vitro . Hydroxyproline is a major component of the protein collagen, and its levels can be used as a marker to determine the amount of collagen.

Antimicrobial Activity

While not directly related to “5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine”, pyrimidine derivatives are known to exhibit antimicrobial activity . Given the structural similarity, it’s possible that this compound could also have antimicrobial properties.

Antiviral Activity

Similarly, pyrimidine derivatives have been reported to have antiviral properties . This suggests potential applications of “5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine” in the development of antiviral drugs.

Antitumor Activity

Pyrimidine derivatives are known to have antitumor properties . Therefore, “5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine” could potentially be used in the development of antitumor drugs.

Mecanismo De Acción

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Direcciones Futuras

Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . In addition, it was reported that the commercial pyrimidinamine fungicide diflumetorim was not ideal in controlling corn rust (Puccinia sorghi) , which is a reason to explore new compounds . New compound molecules, which were obtained by substituting the pyridine group for phenyl in pyrimidifen according to the bioisosterism, showed excellent fungicide activity .

Propiedades

IUPAC Name |

5-methyl-2-pyridin-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-7-6-13-10(14-9(7)11)8-4-2-3-5-12-8/h2-6H,1H3,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZNDYAGCNEECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(pyridin-2-yl)pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2721673.png)

![N-(2,2-diethoxyethyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2721675.png)

![N-phenethyl-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2721676.png)

![ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)

![4-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-2-methylpyridine](/img/structure/B2721679.png)

![3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine](/img/structure/B2721680.png)

![6-Ethoxy-1-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2721681.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2721684.png)

![2-[(2-chlorophenyl)amino]-N-(1-cyanopropyl)acetamide](/img/structure/B2721689.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]but-2-enamide](/img/structure/B2721692.png)